molecular formula C18H16F4N2O3S B2536776 1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 866152-65-0

1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2536776
CAS No.: 866152-65-0
M. Wt: 416.39
InChI Key: WTYRKDVQVQNOMX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl and benzoyl chlorides under basic conditions.

    Introduction of the fluorine and trifluoromethyl groups: These groups can be introduced through nucleophilic substitution reactions using fluorinating agents and trifluoromethylating reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
  • 1-(4-bromobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
  • 1-(4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine

Uniqueness

1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O3S/c19-15-4-6-16(7-5-15)28(26,27)24-10-8-23(9-11-24)17(25)13-2-1-3-14(12-13)18(20,21)22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYRKDVQVQNOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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